Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride
Description
Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is a heterocyclic compound featuring a pyridazine core fused with a pyridine ring, substituted with chlorine, benzyl ester, and a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, a common strategy in pharmaceutical development .
Properties
IUPAC Name |
benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2.ClH/c16-14-13-6-7-19(9-12(13)8-17-18-14)15(20)21-10-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRHDPXZWJBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=NC(=C21)Cl)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzyl group is then introduced through a substitution reaction, and the final hydrochloride salt is formed by treating the carboxylate with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-amine
Substitution: Various substituted pyridazines depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs targeting various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Biological Activity
Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrido-pyridazine framework. Its molecular formula is with a molar mass of approximately 340.2 g/mol. The presence of chlorine and the carboxylate group are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₃O₂ |
| Molar Mass | 340.2 g/mol |
| CAS Number | 2344678-49-3 |
Biological Activity Overview
Preliminary studies indicate that Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate exhibits various biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. Its structural analogs have demonstrated effectiveness against fibroblast growth factor receptors (FGFR), which play a critical role in tumor growth and metastasis .
The compound's mechanism appears to involve:
- Inhibition of Cell Proliferation : It may inhibit the proliferation of cancer cells by interfering with signaling pathways associated with growth factors.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in certain cancer cell lines .
Further research using techniques such as surface plasmon resonance is recommended to elucidate these interactions more clearly.
Comparative Analysis with Similar Compounds
Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate shares structural similarities with other biologically active compounds. The following table compares it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylic acid benzyl ester | Similar pyridazine core | Different substitution pattern affecting activity |
| Pyrido[2,3-b]quinazoline derivatives | Contains quinazoline moiety | Potential for different receptor interactions |
| Pyrido[3,4-b]quinolinone derivatives | Incorporates quinolinone structure | Varying biological activities based on substitutions |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that compounds similar to Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine can inhibit the growth of various cancer cell lines. For example, derivatives were tested against breast cancer cells and exhibited significant cytotoxicity .
- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes tied to cancer pathways. For instance, studies focusing on FGFR inhibition revealed promising results in reducing tumor cell viability .
- Broad Spectrum Activity : Beyond anticancer properties, pyridazinone derivatives have been reported to possess anti-inflammatory and antimicrobial activities . These findings suggest that Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine may also be effective against other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
